Cas no 873843-61-9 (Heptanedioic acid, 4-amino-, dimethyl ester)

Heptanedioic acid, 4-amino-, dimethyl ester 化学的及び物理的性質
名前と識別子
-
- Heptanedioic acid, 4-amino-, dimethyl ester
- 4-amino-heptanedioic acid dimethyl ester
- dimethyl 4-aminoheptanedioate
- SCHEMBL2217142
- 873843-61-9
- EN300-8789139
- 1,7-dimethyl 4-aminoheptanedioate
- BXDJJTYLTIDMDL-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H17NO4/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h7H,3-6,10H2,1-2H3
- InChIKey: BXDJJTYLTIDMDL-UHFFFAOYSA-N
- SMILES: COC(=O)CCC(CCC(=O)OC)N
計算された属性
- 精确分子量: 203.11575802Da
- 同位素质量: 203.11575802Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 8
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 78.6Ų
Heptanedioic acid, 4-amino-, dimethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8789139-1.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 1.0g |
$699.0 | 2025-02-21 | |
Enamine | EN300-8789139-0.1g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.1g |
$615.0 | 2025-02-21 | |
Enamine | EN300-8789139-2.5g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 2.5g |
$1370.0 | 2025-02-21 | |
Enamine | EN300-8789139-5.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 5.0g |
$2028.0 | 2025-02-21 | |
Enamine | EN300-8789139-0.05g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.05g |
$587.0 | 2025-02-21 | |
Enamine | EN300-8789139-0.25g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.25g |
$642.0 | 2025-02-21 | |
Enamine | EN300-8789139-0.5g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 0.5g |
$671.0 | 2025-02-21 | |
Enamine | EN300-8789139-10.0g |
1,7-dimethyl 4-aminoheptanedioate |
873843-61-9 | 95.0% | 10.0g |
$3007.0 | 2025-02-21 |
Heptanedioic acid, 4-amino-, dimethyl ester 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Heptanedioic acid, 4-amino-, dimethyl esterに関する追加情報
Heptanedioic Acid, 4-Amino-, Dimethyl Ester (CAS No: 873843-61-9)
Heptanedioic acid, 4-amino-, dimethyl ester (CAS No: 873843-61-9) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as dimethyl 4-aminoheptanedioate, is characterized by its unique structure, which combines the properties of amino and carboxylic acid groups within a single molecule. The presence of the amino group at the 4th position of the heptane chain introduces interesting reactivity and functionality, making it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.
The dimethyl ester form of this compound is particularly advantageous due to its stability and ease of handling compared to the free acid form. This makes it an ideal choice for use in laboratory settings and industrial applications alike. Recent studies have highlighted its potential in the development of novel polymers, drug delivery systems, and biomedical materials. For instance, researchers have explored its ability to form self-assembled structures under specific conditions, which could be exploited for creating nanostructured materials with tailored properties.
One of the most promising areas of research involving heptanedioic acid, 4-amino-, dimethyl ester is its application in the synthesis of biodegradable polymers. By incorporating this compound into polymer backbones, scientists have demonstrated enhanced mechanical properties and controlled degradation rates, making it suitable for use in biomedical devices such as sutures and drug delivery systems. Furthermore, its amino group allows for easy functionalization, enabling the incorporation of bioactive molecules or targeting ligands for specific applications.
In addition to its role in polymer chemistry, this compound has also gained attention in the field of catalysis. The amino group in heptanedioic acid, 4-amino-, dimethyl ester can act as a coordinating site for metal ions, making it a potential candidate for metal-organic frameworks (MOFs) and other catalytic systems. Recent studies have shown that when combined with transition metals like zinc or copper, this compound can form highly active catalysts for reactions such as CO2 capture and hydrogenation processes.
The synthesis of heptanedioic acid, 4-amino-, dimethyl ester typically involves multi-step reactions starting from readily available starting materials such as heptanedioic acid or its derivatives. The introduction of the amino group at the 4th position is often achieved through nucleophilic substitution or coupling reactions, depending on the specific requirements of the synthesis pathway. The formation of the dimethyl ester is then accomplished through standard esterification techniques, ensuring high purity and stability.
From an analytical standpoint, this compound can be thoroughly characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods allow for precise determination of its molecular structure and purity, which are critical parameters in both research and industrial settings.
Looking ahead, heptanedioic acid, 4-amino-, dimethyl ester holds immense potential for further exploration in emerging areas such as green chemistry and sustainable materials development. Its ability to serve as a building block for eco-friendly polymers and catalytic systems aligns well with global efforts to transition towards more sustainable chemical processes.
In conclusion, heptanedioic acid, 4-amino-, dimethyl ester (CAS No: 873843-61-9) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemistry research and industrial innovation.
873843-61-9 (Heptanedioic acid, 4-amino-, dimethyl ester) Related Products
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 124796-97-0(Ethyl 2-(chloromethyl)-5-methylnicotinate)
- 339101-31-4(4-(3-Nitro-2-pyridinyl)aminobutanoic Acid)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)




